molecular formula C13H11NO3 B1604270 6-(3-Methoxyphenyl)nicotinic acid CAS No. 887976-16-1

6-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1604270
CAS No.: 887976-16-1
M. Wt: 229.23 g/mol
InChI Key: IMCPEUZGVSCIJS-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of nicotinic acid, where a methoxyphenyl group is attached to the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the C3-arylation of nicotinic acids via a multicomponent reaction. The reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener methods for the industrial production of these compounds .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding. For example, nicotinic acid derivatives are known to interact with receptors on immune cells and vascular endothelium, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methoxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

6-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCPEUZGVSCIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647027
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-16-1
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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